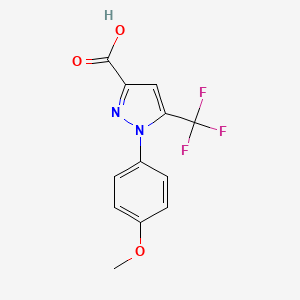

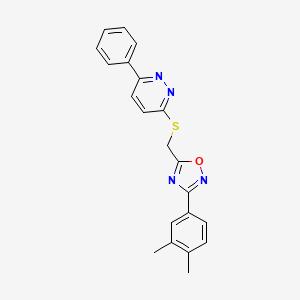

![molecular formula C17H18FN3O2S2 B3012909 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 851409-64-8](/img/structure/B3012909.png)

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide" is a structurally complex molecule that may be related to the family of acetamides with potential biological activity. While the provided papers do not directly discuss this compound, they offer insights into similar molecules that could help infer the properties and activities of the compound .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is detailed in the first paper, where the authors explore various substitutions at the carbon adjacent to the amide nitrogen and the amino functions. The optimal compound identified in this study is "2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide" which suggests that the synthesis of similar compounds involves careful selection of substituents to achieve desired biological activity .

Molecular Structure Analysis

The second paper provides information on the crystal structures of related acetamide compounds. It describes a folded conformation about the methylene carbon atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond . This information could be extrapolated to suggest that the compound may also exhibit a folded conformation due to the presence of similar structural features.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the specific compound, the synthesis and structural analysis of related compounds suggest that the reactivity may be influenced by the substituents on the pyrimidine ring and the nature of the acetamide bridge. The presence of a thioacetamide group and a pyrimidine ring in the compound could imply a potential for specific chemical interactions, such as hydrogen bonding or nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide" can be inferred from the related structures discussed in the papers. The presence of a fluorophenyl group may affect the compound's lipophilicity and its ability to interact with biological targets. The intramolecular hydrogen bond observed in similar structures could influence the compound's stability and solubility .

Aplicaciones Científicas De Investigación

Antitumor Activity

- Thieno[3,2-d]pyrimidine derivatives, which include the compound , have been synthesized and evaluated for their potent anticancer activities. These compounds have shown comparable anticancer activity to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Dual Inhibition of Enzymes for Antitumor Effects

- Certain derivatives of thieno[3,2-d]pyrimidine have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting substantial antitumor properties. The ethyl substitution enhances the potency and spectrum of tumor inhibition compared to its analogues (Gangjee et al., 2009).

Antibacterial and Antifungal Properties

- Thiazolo[3,2-a]pyrimidine derivatives, related to the compound of interest, have shown excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as against yeast-like and filamentous fungi (Youssef et al., 2011).

Development as Oral Drug Candidates

- Chromone-Pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial activities. The ADMET parameters of these compounds suggest good oral drug-like properties, indicating potential as oral drug candidates (Tiwari et al., 2018).

Synthesis and Characterization in Pharmacological Applications

- Studies have detailed the synthesis and characterization of various thieno[3,2-d]pyrimidine derivatives, emphasizing their relevance in pharmacological research and potential medicinal applications (Hachiyama et al., 1983).

Anti-inflammatory and Analgesic Properties

- Novel derivatives incorporating thieno[3,2-a]pyrimidine have been synthesized and evaluated for anti-inflammatory and analgesic activities, with some showing significant effects in this regard (Alam et al., 2010).

Propiedades

IUPAC Name |

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S2/c1-3-21-16(23)15-13(7-10(2)25-15)20-17(21)24-9-14(22)19-12-6-4-5-11(18)8-12/h4-6,8,10H,3,7,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQUKPJBSAMSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

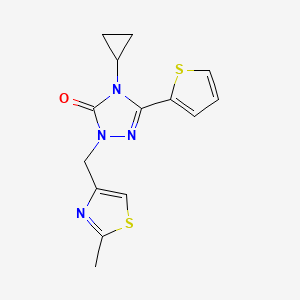

![6-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012827.png)

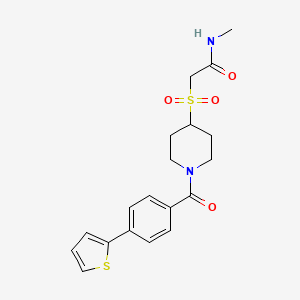

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)

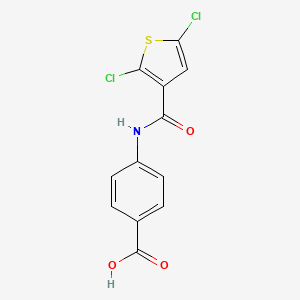

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)